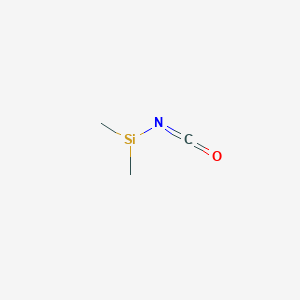

Dimethylsilyl isocyanate

CAS No.: 100238-69-5

Cat. No.: VC7930858

Molecular Formula: C3H6NOSi

Molecular Weight: 100.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 100238-69-5 |

|---|---|

| Molecular Formula | C3H6NOSi |

| Molecular Weight | 100.17 g/mol |

| Standard InChI | InChI=1S/C3H6NOSi/c1-6(2)4-3-5/h1-2H3 |

| Standard InChI Key | KSRZVSIEWYZEQQ-UHFFFAOYSA-N |

| SMILES | C[Si](C)N=C=O |

| Canonical SMILES | C[Si](C)N=C=O |

Introduction

Chemical Identity and Basic Properties

Dimethylsilyl isocyanate (CH₃)₂SiHNCO is a silicon-containing isocyanate with the following attributes:

-

Molecular Formula: C₃H₇NOSi

-

Molar Mass: 117.18 g/mol

-

CAS Registry Number: 18297-64-8

The molecule features a pseudolinear geometry, with the isocyanate group (-NCO) bonded to a dimethylsilyl moiety (-Si(CH₃)₂H). Its reactivity stems from the electrophilic isocyanate group and the silicon center’s capacity for nucleophilic substitution .

Synthesis and Production Pathways

DSI is typically synthesized via two primary routes:

Direct Silylation of Isocyanic Acid

Reaction of chlorodimethylsilane with silver isocyanate:

This method yields high-purity DSI but requires stringent anhydrous conditions .

Transsilylation Reactions

Exchange reactions between trimethylsilyl isocyanate and dimethylsilane diol:

This approach is scalable but may produce mixed siloxane byproducts .

Molecular Structure and Spectroscopic Data

Gas-Phase Electron Diffraction Analysis

Key bond lengths and angles from :

| Parameter | Value (pm/degrees) |

|---|---|

| Si–N bond length | 171.9 ± 0.5 |

| N–C bond length | 121.8 ± 0.4 |

| C–O bond length | 115.5 ± 0.4 |

| Si–N–C bond angle | 153.5 ± 1.3 |

The pseudolinear Si–N–C–O backbone facilitates conjugation, enhancing thermal stability compared to alkyl isocyanates .

Vibrational Spectroscopy

Low-frequency Raman studies ( ) identified characteristic modes:

-

Si–H stretch: 2,160 cm⁻¹ (weak intensity)

-

NCO antisymmetric stretch: 1,320 cm⁻¹

-

Si–N–C bend: 430 cm⁻¹ (anharmonic, large amplitude)

Chemical Reactivity and Applications

Nucleophilic Additions

DSI reacts with amines, alcohols, and hydrazines to form silicon-functionalized ureas and carbamates:

These products serve as precursors for heat-resistant polymers and adhesion promoters .

Polymer Chemistry

In patent EP4026867B1 , DSI is copolymerized with diols to create polyamide-imide resins for high-temperature coatings:

These materials exhibit glass transition temperatures exceeding 250°C.

Surface Modification

DSI-treated silica gels (patent EP1422522A1 ) enhance chromatographic column stability:

-

Surface coverage: 2.8 μmol/m²

-

Thermal stability: Stable to 400°C

Recent Advances (2020–2025)

Catalytic Asymmetric Reactions

Chiral DSI derivatives enable enantioselective synthesis of β-lactams :

\text{DSI} + \text{CH₂=CHCOCl} \xrightarrow{\text{Cu(I) catalyst}} \text{β-lactam (85% ee)}- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume